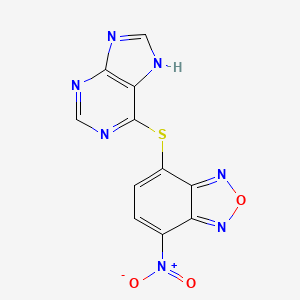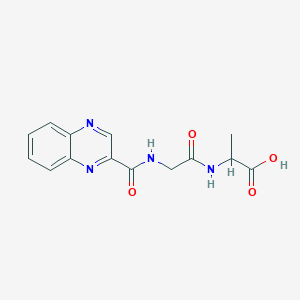
n-(Quinoxalin-2-ylcarbonyl)glycylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Quinoxalin-2-ylcarbonyl)glycylalanine is a compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinoxalin-2-ylcarbonyl)glycylalanine typically involves the condensation of quinoxaline-2-carboxylic acid with glycylalanine. This reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM) to dissolve the reactants and promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-(quinoxalin-2-ylcarbonyl)glycylalanine can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxide derivatives, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
科学的研究の応用
N-(quinoxalin-2-ylcarbonyl)glycylalanine has several scientific research applications:
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable molecule for drug discovery and development.
Medicine: Due to its biological activities, it is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications
作用機序
The mechanism of action of N-(quinoxalin-2-ylcarbonyl)glycylalanine involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with DNA, enzymes, and receptors, leading to the modulation of biological processes. For example, it can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Quinoxaline: A basic structure with diverse biological activities.
Quinoline: Similar to quinoxaline but with a different nitrogen atom arrangement.
Pyridine: A simpler nitrogen-containing heterocycle with various applications
Uniqueness
N-(quinoxalin-2-ylcarbonyl)glycylalanine is unique due to its specific structure, which combines the quinoxaline ring with a glycylalanine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
23518-56-1 |
|---|---|
分子式 |
C14H14N4O4 |
分子量 |
302.29 g/mol |
IUPAC名 |
2-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C14H14N4O4/c1-8(14(21)22)17-12(19)7-16-13(20)11-6-15-9-4-2-3-5-10(9)18-11/h2-6,8H,7H2,1H3,(H,16,20)(H,17,19)(H,21,22) |
InChIキー |
WWQUJYPWBWCTNM-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)NC(=O)CNC(=O)C1=NC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


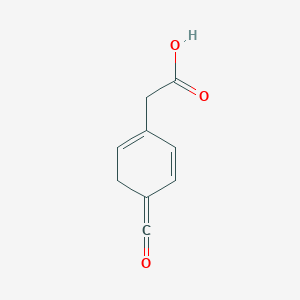
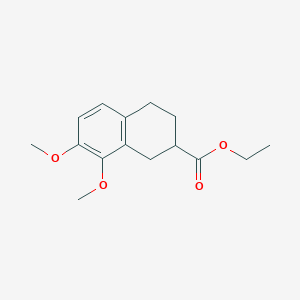
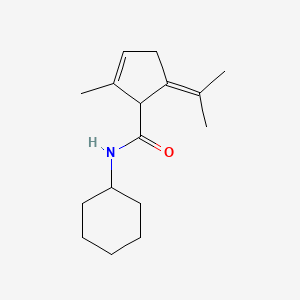
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
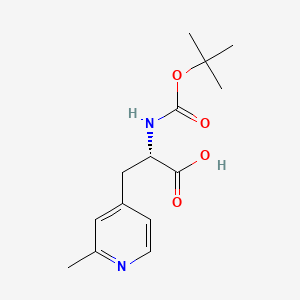
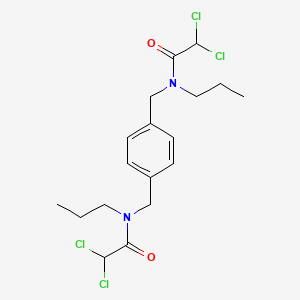
![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)
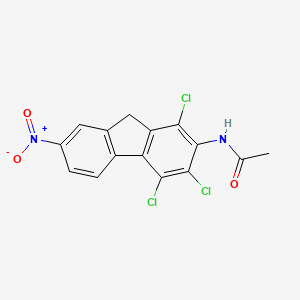
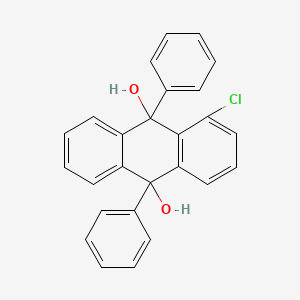
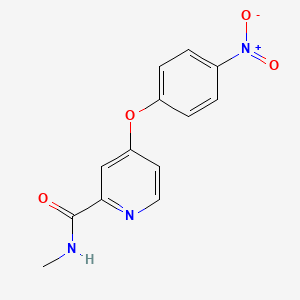
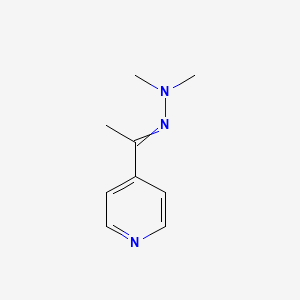
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
